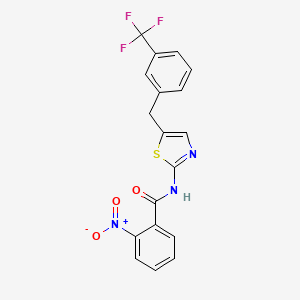

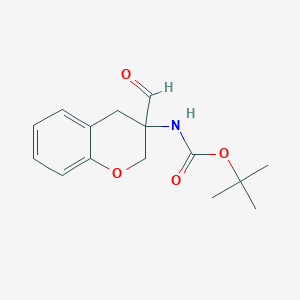

![molecular formula C16H17N3O4S B2671086 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1-methyl-1H-imidazol-4-yl)ethane-1-sulfonamido CAS No. 2097860-12-1](/img/structure/B2671086.png)

2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1-methyl-1H-imidazol-4-yl)ethane-1-sulfonamido

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Applications De Recherche Scientifique

Cascade Reactions for Constructing 2-Sulfonylbenzo[b]furans

Efficient methods have been developed for constructing 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates, facilitated by a copper/silver-mediated system. This protocol showcases a novel synthetic pathway via a protodecarboxylation/C-S bond formation/C-O bond formation cascade, highlighting the compound's utility in complex organic synthesis processes (Li & Liu, 2014).

Metal-Free Domino Reactions for Furan Derivatives

A metal-free three-component reaction has been developed for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, utilizing 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates. This process underscores the compound's role in creating functionalized heterocycles with high efficiency and broad functional group tolerance (Cui et al., 2018).

One-Pot Synthesis of N-Sulfonylamides

A one-pot synthesis approach has been established for generating N-sulfonylamides from amines, showcasing a direct route to these important compounds for pharmaceutical applications. This methodology exemplifies the compound's versatility in facilitating the efficient synthesis of targeted heterocyclic compounds (Rozentsveig et al., 2013).

Synthesis of Imidazole Derivatives

Research into the synthesis and properties of imidazole derivatives, including 2-phenyl-5-(2-furyl)- and 2-phenyl-5-(2-thienyl)imidazoles, has provided insights into the compound's electrophilic substitution reactions, useful for designing novel molecules with potential biological activity (Vlasova et al., 2010).

Antiprotozoal Agents

Derivatives of the compound have been synthesized and evaluated as antiprotozoal agents, showcasing significant in vitro and in vivo activity. This research highlights the potential of such compounds in the development of new therapeutic agents for treating protozoal infections (Ismail et al., 2004).

Propriétés

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-19-10-16(17-11-19)24(21,22)18-9-14(20)12-4-6-13(7-5-12)15-3-2-8-23-15/h2-8,10-11,14,18,20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPBFUOJTXGJQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2671005.png)

![[(2,3-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2671007.png)

![Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2671012.png)

![6-Oxaspiro[3.5]nonan-9-ylmethanamine](/img/structure/B2671019.png)

![N-ethyl-N-({3-[(prop-2-yn-1-yl)amino]phenyl}methyl)acetamide](/img/structure/B2671020.png)

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2671024.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2671026.png)